molecular formula C17H17NO5 B15155304 (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid

Cat. No.: B15155304
M. Wt: 315.32 g/mol
InChI Key: LEHOWUULJSZBLV-UHFFFAOYSA-N
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Description

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is an organic compound that features a phenoxyacetic acid moiety linked to a benzodioxole structure via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Aminomethylation: The benzodioxole intermediate is then reacted with an aminomethylating agent, such as formaldehyde and an amine, to introduce the aminomethyl group.

    Coupling with Phenoxyacetic Acid: The aminomethylated benzodioxole is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}benzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.

    (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenylacetic acid): Similar structure but with a phenylacetic acid moiety.

Uniqueness

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is unique due to the presence of both the benzodioxole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H17NO5/c19-17(20)10-21-14-4-1-12(2-5-14)8-18-9-13-3-6-15-16(7-13)23-11-22-15/h1-7,18H,8-11H2,(H,19,20)

InChI Key

LEHOWUULJSZBLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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